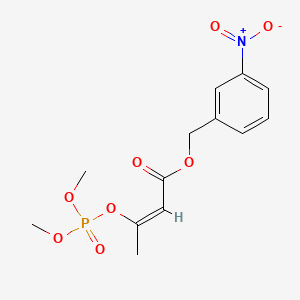
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester is an organic compound with a complex structure that includes a phosphinyloxy group, a butenoic acid moiety, and a nitrobenzyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the 3-nitrobenzyl ester of 2-butenoic acid, followed by the introduction of the dimethoxyphosphinyloxy group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
科学的研究の応用
3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester exerts its effects involves its interaction with various molecular targets. The phosphinyloxy group can participate in coordination with metal ions, while the nitrobenzyl ester can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid methyl ester
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid ethyl ester
- 3-(Dimethoxyphosphinyloxy)-2-butenoic acid propyl ester
Uniqueness
3-(Dimethoxyphosphinyloxy)-2-butenoic acid 3-nitrobenzyl ester is unique due to the presence of the nitrobenzyl ester group, which imparts distinct reactivity and potential applications compared to its analogs. The nitro group can participate in various redox reactions, making this compound particularly useful in studies involving electron transfer processes.
特性
CAS番号 |
3734-58-5 |
|---|---|
分子式 |
C13H16NO8P |
分子量 |
345.24 g/mol |
IUPAC名 |
(3-nitrophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16NO8P/c1-10(22-23(18,19-2)20-3)7-13(15)21-9-11-5-4-6-12(8-11)14(16)17/h4-8H,9H2,1-3H3/b10-7- |
InChIキー |
QHMCMUZANLPSPL-YFHOEESVSA-N |
異性体SMILES |
C/C(=C/C(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])/OP(=O)(OC)OC |
正規SMILES |
CC(=CC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


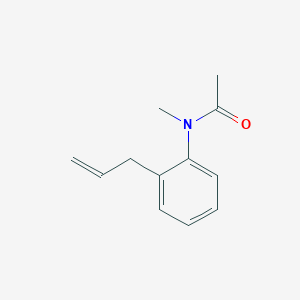
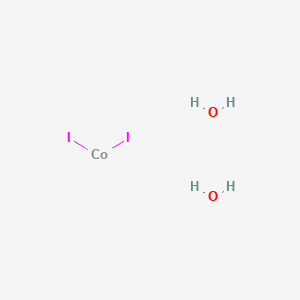
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
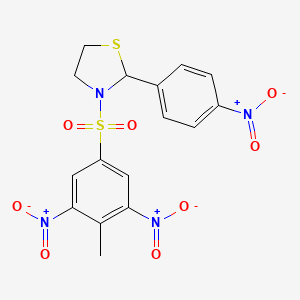
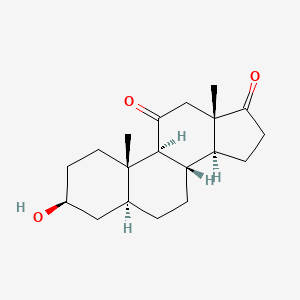
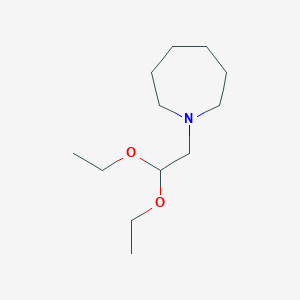
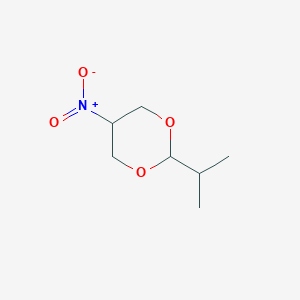
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
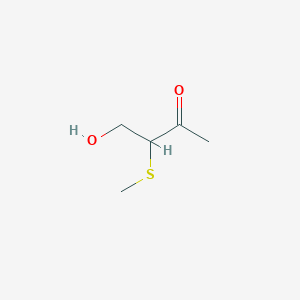
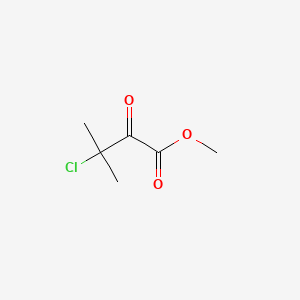

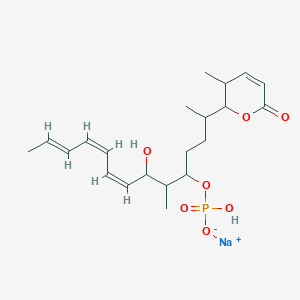
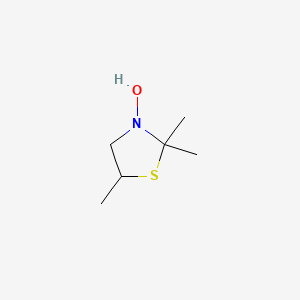
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)
